

In Vivo Efficacy of SBI-183: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of **SBI-183**, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in various animal models. The data presented herein is collated from peer-reviewed research, offering a comprehensive resource for professionals in the field of oncology and drug development.

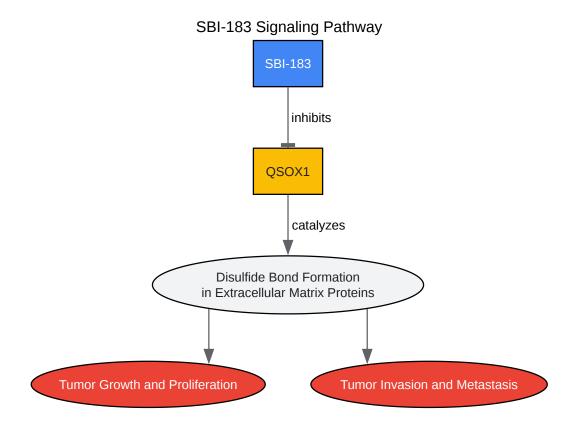
Core Mechanism of Action

SBI-183 is an orally active inhibitor of QSOX1, an enzyme overexpressed in numerous tumor types that plays a crucial role in the formation of disulfide bonds in proteins.[1][2] By inhibiting QSOX1, **SBI-183** disrupts processes essential for tumor growth and invasion.[1][2] The inhibitor has demonstrated the ability to suppress the proliferative and invasive phenotypes of various cancer cell lines, including renal, triple-negative breast, lung, and pancreatic cancers. [3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **SBI-183** and a typical experimental workflow for assessing its in vivo efficacy.

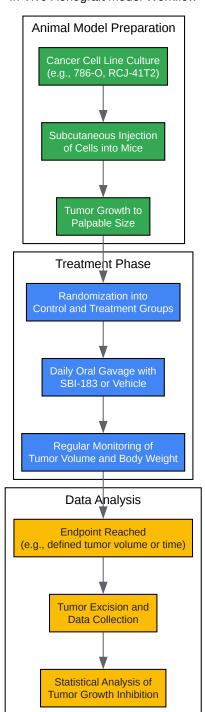




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Caption: Proposed signaling pathway of SBI-183.





In Vivo Xenograft Model Workflow

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Caption: General experimental workflow for in vivo efficacy studies.



In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models

SBI-183 has demonstrated significant anti-tumor activity in two independent human xenograft mouse models of renal cell carcinoma.[1][2][3] The key findings from these preclinical studies are summarized below.

Quantitative Efficacy Data

Animal Model	Cell Line	Treatment	Dosing Regimen	Duration	Outcome
Nude Mice	786-O	SBI-183	400 μ g/mouse/day , p.o.	35 days	Inhibition of tumor growth. [3]
NSG Mice	RCJ-41T2	SBI-183	100 mg/kg, p.o.	21 days	Inhibition of tumor growth and reduced laminin-α4 deposition.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

Human Xenograft Mouse Models of Renal Cell Carcinoma

- Cell Lines:
 - o 786-O: A human renal clear cell carcinoma cell line.
 - RCJ-41T2: A human renal cell carcinoma cell line.
- Animal Models:



- Nude Mice: Used for the 786-O xenograft model.[5]
- NSG (NOD scid gamma) Mice: Used for the RCJ-41T2 xenograft model.
- Tumor Implantation:
 - Cancer cells were injected subcutaneously into the flanks of the mice.[5]
 - Tumors were allowed to establish before the initiation of treatment.[5]
- Drug Administration:
 - SBI-183 Formulation: The formulation of SBI-183 for oral administration was not detailed in the provided search results.
 - Route of Administration: Oral gavage (p.o.).[3]
 - Dosing and Schedule:
 - For the 786-O model, mice received 400 μg of **SBI-183** per mouse daily.[5]
 - For the RCJ-41T2 model, mice were treated with 100 mg/kg of SBI-183 daily.[3]
 - Control Group: The control group received the vehicle (e.g., DMSO) via the same administration route and schedule.[5]
- Efficacy Evaluation:
 - Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.
 - Endpoint: The experiment was terminated after a predefined duration (35 days for the 786-O model and 21 days for the RCJ-41T2 model).[3]
 - Immunohistochemistry: In the RCJ-41T2 model, excised tumors were analyzed for laminin-α4 deposition.[3]

Conclusion



The available preclinical data strongly suggest that **SBI-183** is a promising orally active therapeutic agent for cancers that overexpress QSOX1.[1][2] Its ability to inhibit tumor growth in xenograft models of renal cell carcinoma warrants further investigation and development.[1] [2] Future studies should aim to explore the efficacy of **SBI-183** in a broader range of cancer models, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and assess its long-term safety profile.

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